molecular formula C28H34N2O13 B1425360 Tetracycline 10-O-B-D-galactopyranoside CAS No. 319426-63-6

Tetracycline 10-O-B-D-galactopyranoside

Cat. No.: B1425360
CAS No.: 319426-63-6
M. Wt: 606.6 g/mol
InChI Key: NQIGPCCKIYYEBO-UCUSNPRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracycline 10-O-B-D-galactopyranoside: is a broad-spectrum polyketide antibiotic produced by the Streptomyces genus of Actinobacteria. It acts as a protein synthesis inhibitor and is commonly used to treat acne and rosacea. Historically, it has played a significant role in reducing deaths from cholera. This compound is a galactoside analog, and upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetracycline 10-O-B-D-galactopyranoside involves the glycosylation of tetracycline with a galactose derivative. The reaction typically requires a glycosyl donor, such as a galactose derivative, and a glycosyl acceptor, which is tetracycline. The reaction is catalyzed by glycosyltransferases or chemical catalysts under specific conditions to ensure the selective formation of the 10-O-glycosidic bond .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species, followed by extraction and purification steps. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the desired compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Tetracycline: The parent compound, which lacks the galactoside group.

    Doxycycline: A tetracycline derivative with a modified structure that enhances its pharmacokinetic properties.

    Minocycline: Another tetracycline derivative known for its broad-spectrum activity and improved tissue penetration.

Uniqueness: Tetracycline 10-O-B-D-galactopyranoside is unique due to its galactoside moiety, which allows for targeted enzymatic release of the active antibiotic tetracycline. This feature can be exploited in prodrug strategies to improve the delivery and efficacy of tetracycline .

Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O13/c1-27(40)9-5-4-6-12(42-26-22(36)21(35)18(32)13(8-31)43-26)14(9)19(33)15-10(27)7-11-17(30(2)3)20(34)16(25(29)39)24(38)28(11,41)23(15)37/h4-6,10-11,13,17-18,21-22,26,31-33,35-36,38,40-41H,7-8H2,1-3H3,(H2,29,39)/t10-,11-,13+,17-,18-,21-,22+,26+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIGPCCKIYYEBO-UCUSNPRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716366
Record name (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319426-63-6
Record name (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.